molecular formula C16H15ClO4 B2946286 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 401827-45-0

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No. B2946286
CAS RN: 401827-45-0
M. Wt: 306.74
InChI Key: BJEHWAGBEXMWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, or 4-CBE, is an organic compound with a variety of scientific applications. It is a white crystalline solid with a molecular weight of 287.6 g/mol and a melting point of 172-174°C. 4-CBE is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other chemicals. In

Mechanism of Action

The mechanism of action of 4-CBE is not fully understood. However, it is believed that 4-CBE acts as a catalyst in the reaction of 4-chlorobenzyl chloride and 3-ethoxybenzoic acid, and that it is involved in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBE are not well understood. However, 4-CBE has been shown to have anti-inflammatory and antifungal activity in animal models. In addition, 4-CBE has been shown to have antimalarial activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The use of 4-CBE in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, it can be used as a reagent in organic synthesis, and as an intermediate in the production of other chemicals. However, there are some limitations to using 4-CBE in laboratory experiments. It is a volatile compound, and it can be difficult to handle and store. In addition, it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research on 4-CBE. Further studies could be conducted to investigate the mechanism of action of 4-CBE and its biochemical and physiological effects. In addition, further studies could be conducted to investigate the potential applications of 4-CBE in the synthesis of pharmaceuticals and other chemicals. Finally, further studies could be conducted to investigate the potential advantages and limitations of using 4-CBE in laboratory experiments.

Synthesis Methods

4-CBE is synthesized from the reaction of 4-chlorobenzyl chloride and 3-ethoxybenzoic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction yields 4-CBE as a white crystalline solid.

Scientific Research Applications

4-CBE has a variety of scientific applications. It has been used as a reagent in organic synthesis, and it is also used as an intermediate in the production of other chemicals. In addition, 4-CBE has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antimalarial agents.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEHWAGBEXMWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

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